2-[(2-Chloroethoxy)methoxy]naphthalene
CAS No.: 5409-86-9
Cat. No.: VC19724348
Molecular Formula: C13H13ClO2
Molecular Weight: 236.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5409-86-9 |
|---|---|
| Molecular Formula | C13H13ClO2 |
| Molecular Weight | 236.69 g/mol |
| IUPAC Name | 2-(2-chloroethoxymethoxy)naphthalene |
| Standard InChI | InChI=1S/C13H13ClO2/c14-7-8-15-10-16-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8,10H2 |
| Standard InChI Key | KWOHEQXLFDGBHN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)OCOCCCl |
Introduction
Structural and Functional Features of 2-[(2-Chloroethoxy)methoxy]naphthalene
The molecular structure of 2-[(2-Chloroethoxy)methoxy]naphthalene consists of a naphthalene backbone substituted at the 2-position with a methoxy group (-OCH₃) and a chloroethoxy group (-OCH₂CH₂Cl). The naphthalene ring system provides aromatic stability, while the electron-donating methoxy group enhances reactivity at specific ring positions. The chloroethoxy moiety introduces both steric bulk and electrophilic potential, making the compound amenable to further functionalization.
Key structural comparisons can be made with analogous naphthalene derivatives. For instance, 2-methoxynaphthalene, a simpler analog lacking the chloroethoxy group, is widely used as a precursor in synthesizing anti-inflammatory agents like naproxen . The addition of the chloroethoxy group in 2-[(2-Chloroethoxy)methoxy]naphthalene likely alters its electronic and steric profile, influencing its reactivity in substitution and cross-coupling reactions.
Synthetic Pathways and Methodological Considerations
Bromination and Dehalogenation Strategies
While no direct synthesis of 2-[(2-Chloroethoxy)methoxy]naphthalene is documented, methodologies for related compounds offer plausible routes. For example, the synthesis of 2-methoxy-6-bromo-naphthalene involves bromination of 2-methoxynaphthalene followed by iron-mediated dehalogenation . This two-step process achieves regioselective substitution while maintaining the methoxy group’s integrity. Adapting this approach, chloroethylation could replace bromination, utilizing reagents like 2-chloroethyl ethers under acidic conditions.
A hypothetical synthesis might proceed as follows:
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Chloroethylation: Reacting 2-methoxynaphthalene with 2-chloroethyl ether in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the chloroethoxy group.
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Purification: Isolation via crystallization from aliphatic alcohols or hydrocarbons, as demonstrated in analogous syntheses .
Solvent and Catalyst Effects
The choice of solvent and catalyst significantly impacts reaction efficiency and selectivity. In the acylation of 2-methoxynaphthalene, polar aprotic solvents like nitrobenzene enhance electrophilic substitution rates, while solvents with high donor numbers (e.g., 1,4-dioxane) reduce reactivity . For chloroethylation, non-polar solvents such as dichloromethane or acetic acid may optimize intermediate stability, mirroring conditions used in bromination reactions .
Physicochemical Properties and Reactivity
Thermal and Solubility Characteristics
The chloroethoxy group’s electronegativity and bulkiness likely lower the compound’s melting point compared to 2-methoxynaphthalene (melting point: 73–75°C). Substituted naphthalenes with halogenated side chains typically exhibit moderate solubility in chlorinated solvents (e.g., CH₂Cl₂) and limited solubility in water, as seen in structurally related compounds .
Reactivity Profile
The methoxy group directs electrophilic substitution to the 1- and 6-positions of the naphthalene ring, while the chloroethoxy group acts as a leaving group in nucleophilic displacement reactions. For example, the chlorine atom can undergo substitution with amines or alkoxides, enabling the synthesis of more complex derivatives. This dual functionality mirrors the reactivity of 1-(5-Chloro-6-methoxynaphthalen-2-yl)propionyl chloride, which exhibits high biological activity due to its electrophilic sites.
Industrial and Pharmaceutical Applications
Intermediate in Drug Synthesis
2-[(2-Chloroethoxy)methoxy]naphthalene’s structure positions it as a potential intermediate in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs). For instance, 6-acetyl-2-methoxynaphthalene—a precursor to naproxen—is synthesized via Friedel-Crafts acylation . The chloroethoxy group in 2-[(2-Chloroethoxy)methoxy]naphthalene could facilitate similar acylations or serve as a protective group during multi-step syntheses.
Material Science Applications
Chloroethoxy-substituted naphthalenes may contribute to advanced material development, such as liquid crystals or conductive polymers. The compound’s planar aromatic structure and halogen content could enhance intermolecular interactions, improving thermal stability and electron transport properties.
Comparative Analysis of Naphthalene Derivatives
The table below highlights key differences between 2-[(2-Chloroethoxy)methoxy]naphthalene and related compounds:
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